tert-Butyl(3-iodo-2-methylphenyl)carbamate
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Overview
Description
tert-Butyl(3-iodo-2-methylphenyl)carbamate is an organic compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is characterized by the presence of an iodine atom attached to a methyl-substituted phenyl ring, which is further connected to a carbamate group. It is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl chloroformate and an appropriate amine to form the carbamate linkage .
Industrial Production Methods: Industrial production of tert-Butyl(3-iodo-2-methylphenyl)carbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(3-iodo-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts and organoboron compounds are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce phenolic derivatives .
Scientific Research Applications
tert-Butyl(3-iodo-2-methylphenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl(3-iodo-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The iodine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as a precursor to various biologically active molecules, influencing pathways related to cellular signaling and metabolism .
Comparison with Similar Compounds
tert-Butyl(3-chloro-2-iodophenyl)carbamate: Similar in structure but with a chlorine atom instead of a methyl group.
tert-Butyl(3-iodo-2-propylphenyl)carbamate: Similar but with a propyl group instead of a methyl group.
Uniqueness: tert-Butyl(3-iodo-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C12H16INO2 |
---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16INO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
VOUAQGRNHYWSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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